molecular formula C7H15NO B1509546 ((1S,3R)-3-Aminocyclohexyl)methanol

((1S,3R)-3-Aminocyclohexyl)methanol

Cat. No.: B1509546
M. Wt: 129.2 g/mol
InChI Key: DFMNUVOZLQPWTG-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1S,3R)-3-Aminocyclohexyl)methanol is a chiral cyclohexane derivative featuring both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group at the 1S and 3R positions, respectively. This stereochemical configuration confers unique reactivity and makes it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise spatial arrangements .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

[(1S,3R)-3-aminocyclohexyl]methanol

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1

InChI Key

DFMNUVOZLQPWTG-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)CO

Canonical SMILES

C1CC(CC(C1)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The compound’s key analogs differ in ring size, substituents, and stereochemistry, which influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Ring Size Functional Groups Stereochemistry Similarity Score* Key Differences Reference
((1S,3R)-3-Aminocyclohexyl)methanol 6 -NH₂, -CH₂OH 1S,3R - Reference compound Target
[(1S,3S)-3-Methoxycyclobutyl]methanol 4 -OCH₃, -CH₂OH 1S,3S - Smaller ring, methoxy vs. amino
(1-(Aminomethyl)cyclohexyl)methanol 6 -CH₂NH₂, -CH₂OH N/A 0.91 Amino group as methyl substituent
(1R,3S)-3-(Aminomethyl)-1,2,2-TMC†cyclopentyl)methanol 5 -CH₂NH₂, -CH₂OH, -CH₃ 1R,3S 0.95 Cyclopentane core, trimethyl substituents
(1-Amino-3,3,5-trimethylcyclohexyl)methanol 6 -NH₂, -CH₂OH, -CH₃ N/A - Additional methyl groups

*Similarity scores (0–1 scale) from ; †TMC = Trimethylcyclopentyl.

Key Observations:
  • Functional Groups: Methoxy (-OCH₃) groups () reduce basicity, while aminomethyl (-CH₂NH₂) variants () may enhance hydrogen-bonding capacity.
  • Stereochemistry : The 1R,3S configuration in cyclopentyl analogs () could lead to divergent biological activity compared to the target’s 1S,3R arrangement.

Physicochemical and Spectral Properties

Collision cross-section (CCS) data and spectral profiles highlight molecular size and shape differences:

Table 2: Physical and Spectral Data
Compound Name Molecular Formula Predicted CCS (Ų) [M+H]+ Spectral Techniques Reference
This compound C₇H₁₅NO - ¹H/¹³C NMR, HRMS (hypothetical) -
(1-Amino-3,3,5-trimethylcyclohexyl)methanol C₁₀H₂₁NO 139.1 HRMS: m/z 172.16959 [M+H]+
[(1S,3S)-3-Methoxycyclobutyl]methanol C₆H₁₂O₂ - ¹³C NMR (125 MHz, DMSO)
  • CCS Values : The trimethylcyclohexyl analog () exhibits a CCS of 139.1 Ų, suggesting a compact structure compared to bulkier derivatives.
  • Spectral Validation : Techniques like ¹H NMR (300–500 MHz) and HRMS are standard for characterizing stereochemistry and purity across analogs .

Preparation Methods

Catalytic Hydrogenation of Precursors

One common approach to synthesize ((1S,3R)-3-aminocyclohexyl)methanol involves catalytic hydrogenation of suitable precursors containing protected amino and hydroxyl groups. This method typically employs chiral catalysts to ensure stereoselectivity.

  • Process : Starting from a cyclohexanone derivative bearing a protected amino group, catalytic hydrogenation under controlled temperature and pressure conditions reduces the ketone to the corresponding alcohol and simultaneously introduces the amino functionality.
  • Catalysts : Chiral transition metal catalysts such as rhodium or ruthenium complexes are used to achieve high enantiomeric excess.
  • Optimization : Continuous flow reactors and precise control of reaction parameters (temperature, pressure, hydrogen flow rate) improve yield and purity.
  • Purification : Crystallization and chromatographic techniques (e.g., chiral HPLC) are applied to isolate the desired enantiomer.

This method is advantageous for its scalability and ability to produce enantiomerically enriched material suitable for pharmaceutical applications.

Reductive Amination of Cyclohexanone Derivatives

Reductive amination is a widely used method for preparing amino alcohols like this compound, involving the reaction of a cyclohexanone derivative with an amine source followed by reduction.

  • General Procedure :

    • A cyclohexanone (or protected amino cyclohexyl carbamate) is reacted with an amine or ammonium salt in the presence of an acid catalyst (e.g., acetic acid).
    • The intermediate imine or iminium ion is then reduced using hydride donors such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
    • The reaction is typically performed in solvents like methanol or chloroform under an inert atmosphere (nitrogen).
    • Reaction times vary from several hours to overnight at room temperature.
  • Example : The preparation of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate followed by reductive amination with acetaldehyde and NaBH4 yielded amino alcohol intermediates, which were purified by thin-layer chromatography (TLC) or preparative HPLC.

  • Yields and Purity : Yields range from moderate to good (e.g., 13.6% to over 50% depending on the substrate and conditions), with purity ensured by chromatographic purification.

  • Reaction Monitoring : Liquid chromatography-mass spectrometry (LCMS) and thin-layer chromatography (TLC) are employed to monitor reaction progress and completion.

Resolution of Racemic Mixtures via Chiral Chromatography

Some synthetic routes produce racemic mixtures of aminocyclohexyl methanol derivatives, which require resolution to obtain the desired (1S,3R) enantiomer.

  • Method :
    • A racemic amino alcohol is synthesized via a concise racemic synthesis starting from commercially available cyclohexanone derivatives.
    • The racemate is then separated by chiral chromatography techniques, such as chiral preparative HPLC.
    • This method ensures high enantiomeric purity but may be less efficient for large-scale synthesis due to the need for chromatographic separation.

General Synthetic Scheme Summary

Step Description Reagents/Conditions Notes
1 Preparation of protected amino cyclohexyl intermediate tert-butyl carbamate protection, cyclohexanone derivatives Protects amino group for selective reactions
2 Reductive amination Aldehydes (e.g., acetaldehyde), amine source, NaBH4 or NaBH3CN, acetic acid, inert atmosphere Forms amino alcohol via imine intermediate reduction
3 Catalytic hydrogenation (alternative) Chiral catalysts (Rh, Ru), H2 gas, controlled T and P Direct reduction with stereocontrol
4 Purification TLC, preparative HPLC, crystallization Ensures enantiomeric purity and removes impurities
5 Resolution (if racemic) Chiral chromatography Separates enantiomers to obtain (1S,3R) isomer

Research Findings and Optimization Notes

  • Reaction Monitoring : LCMS and TLC are critical for monitoring reaction progress and ensuring completion without over-reduction or side reactions.
  • Stereochemical Control : The choice of chiral catalysts and reaction conditions directly impacts the stereochemical outcome, critical for biological activity.
  • Yield Improvement : Using continuous flow reactors and optimizing reagent equivalents (e.g., 1:1 ratio of amine to aldehyde, slight excess of reducing agent) enhances yield and reproducibility.
  • Purification Techniques : Combining crystallization with chromatographic methods yields high-purity enantiomeric compounds suitable for pharmaceutical use.
  • Scalability : Reductive amination and catalytic hydrogenation methods have been successfully scaled up with maintained stereochemical integrity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield Range
Catalytic Hydrogenation Chiral metal catalyst, H2 High stereoselectivity, scalable Requires expensive catalysts Moderate to high
Reductive Amination Aldehydes, NaBH4/NaBH3CN, acid Versatile, widely used Moderate yields, purification needed 13–60%
Racemic Synthesis + Resolution Racemic amino alcohol, chiral HPLC High purity enantiomers Labor-intensive, less scalable Variable

Q & A

Q. Table 1: Comparative Bioactivity of Stereoisomers

StereoisomerIC₅₀ (μM) for Enzyme XLogPMetabolic Half-life (h)
(1S,3R)-isomer0.45 ± 0.021.26.7
(1R,3S)-isomer12.3 ± 1.11.52.3
Racemate5.8 ± 0.61.43.9

Data derived from in vitro assays using human recombinant enzymes and hepatocyte models .

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